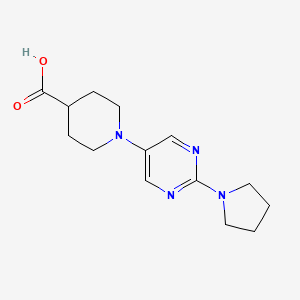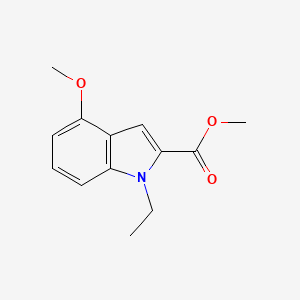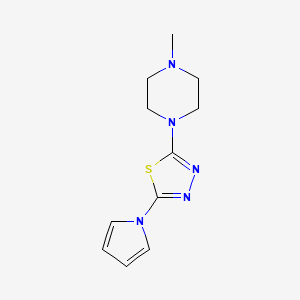
1-(2-Pyrrolidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Pyrrolidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid is a complex organic compound that features a unique structure combining pyrrolidine, pyrimidine, and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyrrolidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like chromatography and crystallization are essential to obtain high-purity products .
化学反应分析
Types of Reactions: 1-(2-Pyrrolidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, potentially modifying the compound’s pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with potential therapeutic applications .
科学研究应用
1-(2-Pyrrolidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: The compound’s unique structure makes it valuable in developing new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Pyrrolidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
相似化合物的比较
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyrimidine analogs: Compounds with pyrimidine rings often have comparable pharmacological properties.
Piperidine-based molecules: These molecules, like the compound , are used in drug discovery for their diverse biological effects.
Uniqueness: 1-(2-Pyrrolidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid stands out due to its combination of three distinct ring systems, providing a unique scaffold for developing new therapeutic agents. Its structural complexity allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
1-(2-pyrrolidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-13(20)11-3-7-17(8-4-11)12-9-15-14(16-10-12)18-5-1-2-6-18/h9-11H,1-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIRWWBYLFQHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![13-(3,5-dimethylpiperidin-1-yl)-4-(4-methylphenyl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7878631.png)
![4-(4-methylphenyl)-13-(4-propan-2-ylpiperazin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7878639.png)
![4-(4-methylphenyl)-13-(4-propylpiperazin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7878647.png)
![4-methyl-13-(4-propan-2-ylpiperazin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7878649.png)
![N-cyclohexylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7878660.png)

![Ethyl 2,2,8-trimethyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylate](/img/structure/B7878688.png)
![1-propyl-4-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B7878691.png)

![2-[(2-Chloro-5-iodopyrimidin-4-yl)thio]ethanol](/img/structure/B7878695.png)
![4-ethyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B7878710.png)
![Ethyl 1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylate](/img/structure/B7878721.png)
![4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B7878735.png)
![4-[(4-methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B7878737.png)
